molecular formula C5H3BrFN B1272038 2-Bromo-3-fluoropyridine CAS No. 40273-45-8

2-Bromo-3-fluoropyridine

Cat. No. B1272038
CAS RN: 40273-45-8
M. Wt: 175.99 g/mol
InChI Key: IFGLECYAEGYLSJ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoropyridine is a halogenated pyridine derivative that has been utilized as a key precursor in various synthetic pathways for the development of complex organic molecules. It is characterized by the presence of a bromine atom at the second position and a fluorine atom at the third position on the pyridine ring. This compound serves as an important building block in medicinal chemistry and pharmaceutical research due to its reactivity and the ability to undergo a variety of chemical transformations.

Synthesis Analysis

The synthesis of 2-Bromo-3-fluoropyridine and its derivatives has been explored in several studies. For instance, the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines from 2-bromo-3-fluoropyridine has been achieved through a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction with sodium methanethiolate, followed by Sonogashira coupling and halocyclization . Additionally, the synthesis of meta-substituted fluoropyridines has been reported using pyridine N-oxides, which provides a novel approach for the synthesis of fluoropyridines, a structure of interest in pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-fluoropyridine is characterized by the presence of a pyridine ring with substituents that influence its reactivity. The bromine atom is a good leaving group, which facilitates various substitution reactions, while the fluorine atom is an electron-withdrawing group that affects the electronic properties of the molecule. The structure of this compound allows for selective functionalization at different positions on the pyridine ring, enabling the synthesis of a wide range of derivatives with potential applications in drug development and materials science.

Chemical Reactions Analysis

2-Bromo-3-fluoropyridine is versatile in chemical reactions, particularly in cross-coupling and nucleophilic substitution reactions. It has been used in the synthesis of pentasubstituted pyridines through halogen dance reactions , and in the preparation of highly functionalized biaryls via fluoride-promoted, Pd-catalyzed cross-coupling . The compound's reactivity has also been harnessed in the radiosynthesis of 2-amino-5-[18F]fluoropyridines, demonstrating its utility in the field of radiopharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-fluoropyridine are influenced by its halogen substituents. These properties are crucial for its reactivity and stability, which are important factors in its use as an intermediate in organic synthesis. The presence of both bromine and fluorine atoms on the pyridine ring enhances its ability to participate in various chemical reactions, making it a valuable compound in the synthesis of complex organic molecules with potential applications in medicinal chemistry and material science.

Scientific Research Applications

Chemoselective Functionalization

2-Bromo-3-fluoropyridine has been utilized in the field of organic chemistry for chemoselective functionalization. For example, the compound 5-bromo-2-chloro-3-fluoropyridine has been shown to undergo selective functionalization. Catalytic amination conditions afford exclusive bromide substitution products for both secondary amines and primary anilines. Furthermore, selective substitution of the fluoro group can be achieved under specific conditions, demonstrating the versatility of this compound in chemical synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Disubstituted Fluoropyridines

Another application of 2-Bromo-3-fluoropyridine derivatives is in the synthesis of disubstituted fluoropyridines. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid, a related compound, can be prepared from 5-bromo-2-fluoropyridine. This compound then reacts with a range of aryl iodides to yield monosubstituted bromo-fluoropyridines. These compounds can further be used to create disubstituted fluoropyridines, which are valuable in various chemical syntheses (Sutherland & Gallagher, 2003).

Radiosynthesis Applications

In the field of radiopharmaceuticals, 2-Bromo-3-fluoropyridine derivatives have been used in the synthesis of radiolabeled compounds. For example, the synthesis of 2-amino-5-[18F]fluoropyridines was achieved using 2-bromo-5-[18F]fluoropyridine. This compound was obtained by radiofluorination and used in palladium-catalyzed reactions with various amines. This illustrates the potential of 2-Bromo-3-fluoropyridine derivatives in the development of new radiotracers for medical imaging (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Halogen-Rich Intermediate Synthesis

2-Bromo-3-fluoropyridine is also important in synthesizing halogen-rich intermediates for medicinal chemistry research. A study described the synthesis of unique halogen-rich pyridines using reactions like halogen dance reactions. These intermediates are crucial in developing pentasubstituted pyridines with functionalities for further chemical manipulations, showing the compound's significance in advanced synthetic chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).

Safety And Hazards

2-Bromo-3-fluoropyridine is a flammable liquid and vapor. It causes skin irritation and serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended .

properties

IUPAC Name

2-bromo-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-5-4(7)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGLECYAEGYLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376465
Record name 2-Bromo-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoropyridine

CAS RN

40273-45-8
Record name 2-Bromo-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-fluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
H Benmansour - 2001 - etheses.dur.ac.uk
1- The synthesis of unusually substituted halo-fluoroheterocycles has been achieved. 2,4,6-Tribromo-3,5-difluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine were prepared from …
Number of citations: 4 etheses.dur.ac.uk
MS Lyakhovich, AV Murashkina, SP Panchenko… - Russian Journal of …, 2021 - Springer
… The reactions with the sterically more congested 2-bromo-3-fluoropyridine were performed exclusively in the presence of the catalytic system Pd(dba) 2 –DavePhos (4 : 4.5 mol %), in …
Number of citations: 5 link.springer.com
A Begouin, D Peixoto, MJRP Queiroz - Synthesis, 2013 - thieme-connect.com
… [2,3-b]pyridines and 3-halo-2-(hetero)arylthieno[3,2-b]pyridines has been performed through a three-step methodology from 3-bromo-2-chloropyridine or 2-bromo-3-fluoropyridine, …
Number of citations: 5 www.thieme-connect.com
F Marsais, G Queguiner - Tetrahedron, 1983 - Elsevier
Metallation of π-deficient heterocyclic compounds is first reviewed, which shows the important recent developments in this research area. A particular aspect of this reaction is then …
Number of citations: 138 www.sciencedirect.com
L Wang, N Liu, B Dai - RSC advances, 2015 - pubs.rsc.org
… However, 2-bromo-5-fluoropyridine and 2-bromo-3-fluoropyridine produced low conversion (Table 2, 1h and 1i). This result suggests that the position of the bromide group on the …
Number of citations: 19 pubs.rsc.org
WS Saari, W Halczenko, JR Huff… - Journal of medicinal …, 1984 - ACS Publications
… Fluoro derivative 3c was prepared successfully from 2-bromo-3fluoropyridine by the route outlined in Scheme I. Results and Discussion Relative affinities of the …
Number of citations: 11 pubs.acs.org
MS Lyakhovich, AV Murashkina, AD Averin… - Russian Journal of …, 2019 - Springer
… 16), whereas in the reaction with isomeric 2-bromo-3-fluoropyridine (3) the amount of the … 2-Bromo-3-fluoropyridine was even less reactive in the Cu(I)-catalyzed reaction (run no. 4), …
Number of citations: 10 link.springer.com
DS Kuliukhina, AD Averin, SP Panchenko… - Russian Journal of …, 2022 - Springer
… The reactivity of the more sterically hindered 2-bromo-3-fluoropyridine proved to be quite comparable with those of other 2-bromopyridine derivatives; the yield of compound 15 was 47%…
Number of citations: 3 link.springer.com
F Marsais, P Pineau, F Nivolliers, M Mallet… - The Journal of …, 1992 - ACS Publications
… After lithiation of the crude 2-bromo-3-fluoropyridine (2) according to the general procedure … After lithiation of the crude 2-bromo-3-fluoropyridine (2) according to the general procedure, …
Number of citations: 65 pubs.acs.org
AJ Millett, A Habtemariam, I Romero-Canelón… - …, 2015 - ACS Publications
… (UK), and 2-bromo-3-fluoropyridine was from Tokyo Chemical Industry Ltd. (UK). Solvents used for synthesis were of laboratory grade and used without further purification. …
Number of citations: 113 pubs.acs.org

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